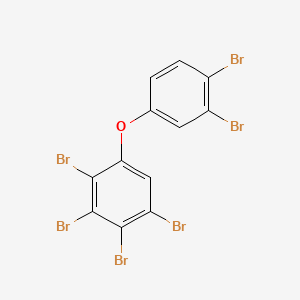

2,3,3',4,4',5-Hexabromodiphenyl ether

Description

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-6-2-1-5(3-7(6)14)19-9-4-8(15)10(16)12(18)11(9)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDPCMJWYRDQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20786910 | |

| Record name | 1,2,3,4-Tetrabromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20786910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405237-85-6 | |

| Record name | 2,3,3',4,4',5-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405237856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrabromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20786910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I1M31537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination of Hexabromodiphenyl Ether Precursors

One direct method involves bromination of 3,3',4,4',5,5'-hexabromodiphenyl ether (BDE-169) to obtain higher brominated congeners, but this precursor itself is synthesized via bromination of diamino-substituted diphenyl ethers.

Starting Material: 4,4'-diaminodiphenyl ether is brominated to introduce bromines at positions 3,3',4,4',5,5' yielding BDE-169.

Bromination Reaction Conditions: Bromination is typically conducted using bromine or brominating agents under controlled temperature and solvent conditions to achieve regioselective substitution without overbromination.

Subsequent Functionalization: For related congeners, further bromination or functional group transformations (diazotization and reduction) are applied.

Synthesis via Aminodiphenyl Ether Intermediates

A prominent approach reported in the literature involves:

Octabromination of Mono- or Diaminodiphenyl Ethers: Amino groups direct bromination to specific positions on the aromatic rings.

Diazotization of Amino Groups: The amino groups are converted into diazonium salts.

Reduction of Diazonium Salts: The diazonium groups are replaced by bromine atoms, completing the bromination pattern.

This method allows for the synthesis of various PBDE congeners, including hexabrominated diphenyl ethers like 2,3,3',4,4',5-Hexabromodiphenyl ether, with high regioselectivity and purity.

Use of Hexabromodiphenyliodonium Salts

An innovative methodology involves the preparation of hexabromodiphenyliodonium salts as intermediates. These salts facilitate coupling reactions with bromophenols, enabling the synthesis of PBDE congeners with specific bromine substitution patterns, including 2,3,4-, 2,4,5-, and 2,4,6-tribromo substitutions on the phenyl rings.

This approach improves solubility and reaction efficiency.

It allows access to congeners difficult to synthesize via direct bromination.

Summary of Synthetic Routes and Conditions

Research Findings and Characterization

Synthesized this compound and related congeners have been characterized extensively using:

Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR provide detailed structural information confirming substitution patterns.

Electron Ionization Mass Spectrometry (EI-MS): Confirms molecular weight and bromination degree.

Melting Point Determination: Provides physical property data essential for compound identification.

X-ray Crystallography: Used for some octabrominated congeners to confirm three-dimensional structure and substitution.

Chemical Reactions Analysis

2,3,3’,4,4’,5-Hexabromodiphenyl ether undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This reaction can result in the removal of bromine atoms, forming less brominated diphenyl ethers.

Substitution: This reaction can involve the replacement of bromine atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₄Br₆O

- Molecular Weight : 643.6 g/mol

- CAS Number : 207122-15-4

The structure of BDE-156 consists of six bromine atoms attached to a diphenyl ether backbone, which contributes to its flame-retardant properties.

Applications in Flame Retardants

BDE-156 is primarily utilized in the formulation of flame-retardant materials . It is incorporated into various products, including:

- Textiles : Used in upholstery and drapery to reduce flammability.

- Electronics : Incorporated into circuit boards and casings to prevent ignition during overheating.

- Building Materials : Added to insulation and other construction materials to enhance fire safety.

Toxicological Studies and Health Implications

Research has indicated that exposure to BDE-156 can have significant effects on metabolic processes and overall health. Notable findings include:

- Metabolic Disruption : A study demonstrated that exposure to BDE-156 altered glucose and lipid metabolism in mice, suggesting a potential link to metabolic disorders such as diabetes .

- Endocrine Disruption : BDE-156 has been shown to interact with hormone receptors, potentially affecting reproductive health and development .

Case Studies

- Rodent Studies : Research involving male rats indicated that BDE-156 was poorly metabolized and retained in tissues following exposure. This raises concerns about bioaccumulation and long-term health effects .

- Human Health Risk Assessments : Epidemiological studies have suggested associations between PBDE exposure and increased risks of certain cancers, particularly thyroid cancer .

Environmental Impact

BDE-156 is persistent in the environment due to its chemical stability. It has been detected in various environmental media, including:

- Soil and Water : Studies have shown that PBDEs can leach into soil and water systems, leading to widespread contamination.

- Biota Accumulation : BDE-156 has been found in fish and other wildlife, indicating bioaccumulation through the food chain .

Regulatory Status

Due to concerns regarding toxicity and environmental persistence, many countries have implemented regulations limiting the use of PBDEs, including BDE-156. The U.S. Environmental Protection Agency (EPA) has classified certain PBDEs as hazardous substances and has encouraged manufacturers to seek safer alternatives.

Mechanism of Action

The mechanism by which 2,3,3’,4,4’,5-Hexabromodiphenyl ether exerts its effects involves its interaction with biological molecules. It can bind to hormone receptors, disrupting normal hormonal functions. This compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Comparison with Similar Compounds

Structural Isomers and Congeners

BDE-156 is one of several hexabrominated PBDEs. Key comparisons include:

*Estimated based on structural similarity to BDE-153.

Key Findings :

- However, BDE-153 dominates in human serum due to its prevalence in commercial mixtures .

Lower- vs. Higher-Brominated PBDEs

| Property | BDE-156 (Hexa-) | BDE-47 (Tetra-) | BDE-183 (Hepta-) |

|---|---|---|---|

| logKOA | 11.97 | 10.2–10.8 | ~13 (predicted) |

| Bioaccumulation | Moderate-High | High | Low-Moderate |

| Primary Source | Degradation/Byproduct | Commercial PentaBDE | Commercial OctaBDE |

| Toxicity Endpoints | Neurotoxicity | Endocrine disruption | Hepatic effects |

Insights :

- BDE-47 (2,2',4,4'-tetraBDE): Dominates maternal serum due to its presence in PentaBDE mixtures. Higher volatility (lower logKOA) facilitates widespread distribution but also faster degradation .

- BDE-183 (HeptaBDE): Predicted logKOA of ~13 indicates low volatility and greater partitioning to particulates. Its higher bromination reduces bioavailability but increases persistence in sediments .

Hydroxylated and Methoxylated Analogs

Hydroxylated (OH-) and methoxylated (MeO-) PBDEs are metabolites or natural products with distinct toxicological profiles:

Observations :

- OH-PBDEs exhibit higher endocrine-disrupting potency than parent PBDEs due to structural mimicry of thyroid hormones .

- MeO-PBDEs, such as 6-MeO-BDE-137, are bioaccumulative in marine organisms and may originate from natural sources like red algae .

Environmental and Toxicological Implications

- Persistence : BDE-156’s resistance to degradation is intermediate between lower (e.g., BDE-47) and higher (e.g., BDE-183) brominated congeners. Its half-life in soil is estimated at 5–10 years .

- Toxicity: Limited data suggest BDE-156 induces oxidative stress and neurotoxicity in vitro, though less potently than dioxin-like PCBs. Its ortho-substitutions hinder coplanar alignment, reducing aryl hydrocarbon receptor (AhR) activation .

Biological Activity

2,3,3',4,4',5-Hexabromodiphenyl ether (BDE-153) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. This compound has raised significant environmental and health concerns due to its persistence in the environment, bioaccumulation in biological tissues, and potential toxicological effects. This article aims to provide a comprehensive overview of the biological activity of BDE-153, including its toxicokinetics, potential health effects, and relevant case studies.

Toxicokinetics

BDE-153 is characterized by its high lipophilicity and low metabolic rate. Studies indicate that approximately 70% of BDE-153 is absorbed in rodents following oral administration. It tends to accumulate in adipose tissues and is poorly metabolized, leading to slow excretion rates. In vivo studies have shown that there are minimal differences in the disposition of BDE-153 between male and female rats across various doses (1–100 µmol/kg) .

Table 1: Summary of Toxicokinetic Properties of BDE-153

| Parameter | Value |

|---|---|

| Absorption | ~70% in rodents |

| Metabolism | Poorly metabolized |

| Excretion | Slow |

| Tissue Retention | High |

Health Effects

The health effects associated with BDE-153 exposure are a subject of ongoing research. The compound has been linked to several adverse outcomes, particularly concerning endocrine disruption and neurodevelopmental toxicity.

Endocrine Disruption : BDE-153 has been shown to interfere with thyroid hormone levels. In animal studies, exposure resulted in reduced levels of thyroxine (T4) in pregnant dams, which correlated with developmental effects observed in offspring .

Neurodevelopmental Toxicity : Research indicates that exposure to BDE-153 during critical developmental windows can lead to neurobehavioral changes. For instance, offspring from treated pregnant rats exhibited increased activity levels and alterations in reproductive organ development .

Table 2: Health Effects Associated with BDE-153 Exposure

| Effect Type | Observations |

|---|---|

| Endocrine Disruption | Reduced T4 levels |

| Neurodevelopment | Increased activity in offspring |

| Reproductive Toxicity | Altered reproductive organ development |

Case Studies

Several epidemiological studies have examined the impact of PBDE exposure on human health. One notable case-control study investigated the correlation between organochlorine compounds and breast cancer among women aged 28 to 62 years. The study found detectable levels of various PBDEs, including BDE-153, in breast adipose tissue samples .

Another significant study focused on biomonitoring data for PBDEs, highlighting the persistence and accumulation of these compounds in human tissues. The findings underscored the need for further research into the long-term health implications of PBDE exposure .

Q & A

Q. What analytical methods are recommended for detecting 2,3,3',4,4',5-Hexabromodiphenyl ether in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) using non-polar and polar capillary columns (e.g., Rtx series) is widely employed for congener-specific separation. Isotope dilution with -labeled internal standards (e.g., -BDE-209) improves quantification accuracy in complex matrices like sediment or biota . Reference standards (e.g., 50 µg/mL in isooctane) are critical for calibration and quality control, particularly for distinguishing co-eluting congeners . Solid-phase extraction (SPE) with silica gel or Florisil® is recommended for sample cleanup to reduce matrix interference .

Q. What are the primary environmental contamination sources of this compound?

Methodological Answer: This congener is a component of commercial octabromodiphenyl ether mixtures used as flame retardants in plastics and textiles (5–30% by weight) . Industrial discharges and leaching from landfills are key pathways. Researchers should prioritize sampling near manufacturing sites, wastewater treatment plants, and urban centers to track emission hotspots. Congener-specific profiling can differentiate legacy sources from degradation products .

Q. What are the established toxicological effects of this compound in model organisms?

Methodological Answer: Studies in rodents indicate hepatotoxicity, thyroid hormone disruption (T4 suppression), and developmental neurotoxicity at doses ≥1 mg/kg/day . Experimental designs should include thyroid histopathology, hepatic enzyme activity assays (e.g., CYP450), and behavioral tests (e.g., Morris water maze) for developmental endpoints. Dose-response studies must account for maternal transfer and lactational exposure to avoid underestimating risks .

Advanced Research Questions

Q. How do congener-specific physical-chemical properties influence the environmental fate of this compound compared to other PBDEs?

Methodological Answer: This congener’s higher bromination (6 bromine atoms) increases lipophilicity (log ~8.5), enhancing bioaccumulation in fatty tissues but reducing volatility. Compared to pentaBDEs, its lower water solubility (~0.1 µg/L) limits leaching into aquatic systems, favoring adsorption to sediments . Researchers should use fugacity models parameterized with congener-specific data (e.g., Henry’s law constants, biodegradation rates) to predict long-range transport and partitioning .

Q. How can researchers differentiate between naturally occurring and anthropogenic sources of this compound in marine ecosystems?

Methodological Answer: Methoxylated (MeO-) and hydroxylated (OH-) derivatives of PBDEs are natural products in marine algae (e.g., Ceramium tenuicorne). Isotopic analysis (, ) and congener profiles can distinguish biogenic vs. synthetic origins. For example, 6-MeO-BDE-137 is a natural metabolite, while the parent congener is anthropogenic . Metabolite screening via high-resolution MS (HRMS) and comparison with synthesized standards (e.g., 6-MeO-BDE-137) is critical .

Q. What methodological challenges arise in quantifying this compound in human biomonitoring studies?

Methodological Answer: Matrix effects from lipids in blood or breast milk require normalization (e.g., lipid-weight basis). Enzymatic hydrolysis (e.g., β-glucuronidase) is necessary to liberate OH-metabolites from conjugates. Congener-specific recovery rates should be validated using surrogate standards (e.g., -BDE-156). Longitudinal studies must account for temporal trends, as historical biomonitoring data show exponential increases in human milk levels pre-2000 .

Q. How can in vitro assays elucidate the endocrine-disrupting mechanisms of this compound?

Methodological Answer: Reporter gene assays (e.g., T-Screen for thyroid receptor antagonism) and receptor binding studies (aryl hydrocarbon receptor, AhR) are effective. Dose ranges should align with human exposure levels (0.05 µg/day dietary intake) . Co-exposure experiments with other POPs (e.g., PCBs) are recommended to assess synergistic effects. Transcriptomic analysis (RNA-seq) of hepatic cells can identify disrupted pathways (e.g., xenobiotic metabolism) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in toxicity data between in vivo and in vitro studies for this congener?

Methodological Answer: Discrepancies often arise from metabolic activation differences. In vitro hepatic microsomal assays (S9 fractions) can simulate metabolic conversion to reactive intermediates. Cross-species comparisons (e.g., mouse vs. human CYP isoforms) improve extrapolation. Meta-analyses should stratify data by exposure window (e.g., perinatal vs. adult) and endpoint sensitivity .

Q. What validation protocols are critical for interlaboratory consistency in PBDE congener analysis?

Methodological Answer: Participate in proficiency testing programs (e.g., QUASIMEME) using certified reference materials (CRMs). Standardize extraction protocols (e.g., Soxhlet vs. accelerated solvent extraction) and column specifications (e.g., DB-5MS for GC-MS). Report limits of detection (LODs) and quantitation (LOQs) based on signal-to-noise ratios, and validate with spike-recovery experiments in target matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.